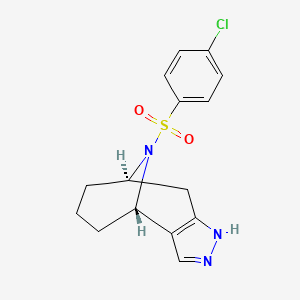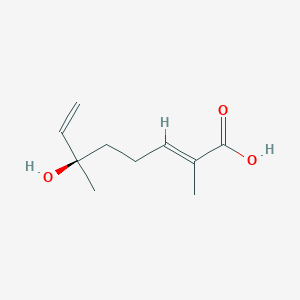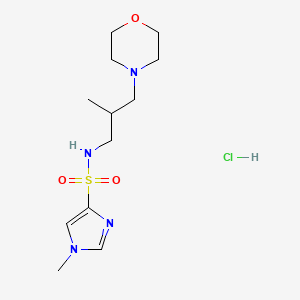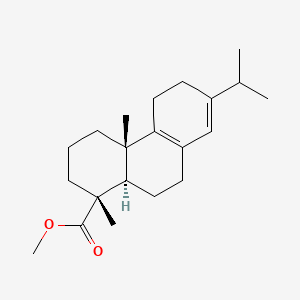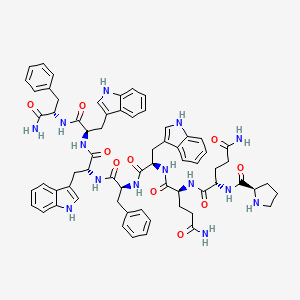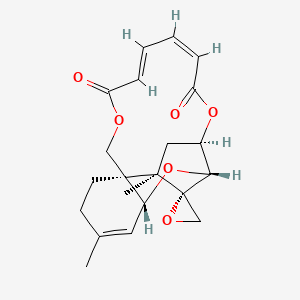
Verrucene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verrucene is a naturally occurring sesquiterpene compound that has been isolated from various marine organisms, particularly sponges. It is known for its complex molecular structure and potential biological activities, making it a subject of interest in chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Verrucene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the characteristic sesquiterpene structure. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as biotransformation using microbial cultures and advanced chemical synthesis are being explored to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Verrucene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
Verrucene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Verrucene exerts its effects involves interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can modulate signaling pathways related to inflammation and cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesol: Another sesquiterpene with similar structural features but different biological activities.
Germacrene: Shares the sesquiterpene backbone but has distinct functional groups and reactivity.
Bisabolene: A sesquiterpene with comparable molecular weight and structure but different sources and applications.
Uniqueness of Verrucene
This compound stands out due to its unique molecular structure, which includes multiple rings and functional groups that contribute to its diverse reactivity and biological activities
Propriétés
Numéro CAS |
123085-81-4 |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(1R,5E,7Z,11R,13R,14S,15R,17R)-13,19-dimethylspiro[3,10,16-trioxatetracyclo[11.8.0.01,17.011,15]henicosa-5,7,18-triene-14,2'-oxirane]-4,9-dione |
InChI |
InChI=1S/C21H24O6/c1-13-7-8-20-11-24-16(22)5-3-4-6-17(23)26-14-10-19(20,2)21(12-25-21)18(14)27-15(20)9-13/h3-6,9,14-15,18H,7-8,10-12H2,1-2H3/b5-3+,6-4-/t14-,15-,18-,19-,20-,21+/m1/s1 |
Clé InChI |
OBDCZVPQHSXTML-RXJRPKKOSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/C=C\C(=O)O[C@@H]4C[C@]3([C@@]5([C@@H]4O2)CO5)C |
SMILES canonique |
CC1=CC2C3(CC1)COC(=O)C=CC=CC(=O)OC4CC3(C5(C4O2)CO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


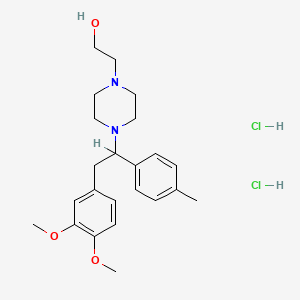
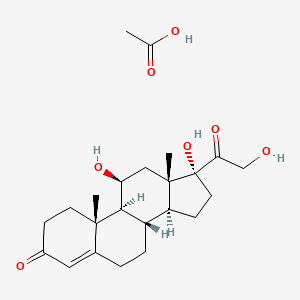
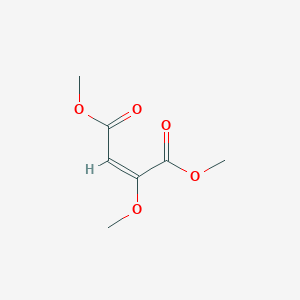

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



